molecular formula C17H22F6O2 B14089755 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-

2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-

Cat. No.: B14089755
M. Wt: 372.34 g/mol
InChI Key: XMSMUEFAEPALBC-ZROIWOOFSA-N
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Description

2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propenone group, a hydroxy group, and two cyclohexyl groups each substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the propenone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclohexyl compounds .

Scientific Research Applications

2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]- lies in its trifluoromethyl-substituted cyclohexyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C17H22F6O2

Molecular Weight

372.34 g/mol

IUPAC Name

(Z)-3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]prop-2-en-1-one

InChI

InChI=1S/C17H22F6O2/c18-16(19,20)12-5-1-10(2-6-12)14(24)9-15(25)11-3-7-13(8-4-11)17(21,22)23/h9-13,24H,1-8H2/b14-9-

InChI Key

XMSMUEFAEPALBC-ZROIWOOFSA-N

Isomeric SMILES

C1CC(CCC1/C(=C/C(=O)C2CCC(CC2)C(F)(F)F)/O)C(F)(F)F

Canonical SMILES

C1CC(CCC1C(=CC(=O)C2CCC(CC2)C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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